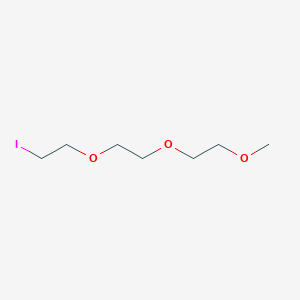

Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-

CAS No.: 62999-96-6

Cat. No.: VC4118765

Molecular Formula: C7H15IO3

Molecular Weight: 274.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62999-96-6 |

|---|---|

| Molecular Formula | C7H15IO3 |

| Molecular Weight | 274.1 g/mol |

| IUPAC Name | 1-[2-(2-iodoethoxy)ethoxy]-2-methoxyethane |

| Standard InChI | InChI=1S/C7H15IO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3 |

| Standard InChI Key | DLGFZOSPWIUMKY-UHFFFAOYSA-N |

| SMILES | COCCOCCOCCI |

| Canonical SMILES | COCCOCCOCCI |

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₇H₁₅IO₃, with a molar mass of 274.09 g/mol . Its structure consists of a two-carbon ethane chain substituted at both positions: one with a 2-iodoethoxy group (-OCH₂CH₂I) and the other with a 2-methoxyethoxy group (-OCH₂CH₂OCH₃). The iodine atom introduces significant polarity and reactivity, particularly in nucleophilic substitution reactions, while the ether linkages enhance solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Key Physical Properties:

The presence of iodine contributes to a high molecular weight and density compared to non-halogenated ethers. Hydrogen bonding via ether oxygen atoms further influences its thermal stability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 2-chloroethyl ether derivatives with sodium iodide (NaI) in acetone under reflux conditions :

Example Reaction:

Optimized Conditions:

-

Solvent: Anhydrous acetone

-

Temperature: 60–80°C

Industrial Manufacturing

Industrial production scales this reaction using continuous flow reactors to enhance efficiency. Key considerations include:

-

Purification: Distillation or column chromatography to achieve ≥95% purity .

-

Cost Drivers: Iodine sourcing (~60% of raw material cost) and energy-intensive reflux .

Chemical Reactivity and Applications

Reactivity Profile

The iodine substituent renders the compound highly reactive in:

-

Nucleophilic Substitutions: Iodine is displaced by nucleophiles (e.g., -OH, -CN, -NH₂), forming ethers, nitriles, or amines.

-

Cross-Coupling Reactions: Used in Ullmann or Suzuki-Miyaura couplings to construct complex organic frameworks .

Example Reaction with Sodium Hydroxide:

Pharmaceutical Intermediates

The compound serves as a precursor for iodine-containing drugs, particularly thyroid hormones and radiocontrast agents . Its ether linkages improve bioavailability by enhancing solubility.

Materials Science

-

Polymer Modification: Introduces iodine into polymer chains for UV stabilization .

-

Liquid Crystals: The polarizable iodine atom aids in tuning mesophase behavior .

Organic Synthesis

-

Building Block: Used to synthesize crown ethers and cryptands via etherification .

-

Cross-Linking Agent: Facilitates the formation of hydrogels in biomedical engineering.

Comparative Analysis with Related Compounds

| Compound | CAS | Key Differences | Reactivity vs. Target Compound |

|---|---|---|---|

| 1,2-Bis(2-iodoethoxy)ethane | 36839-55-1 | Two iodoethoxy groups; higher density (2.1 g/cm³) | More reactive in SN2 reactions |

| Ethane, 1-(2-iodoethoxy)-2-methoxy- | 104539-21-1 | Methoxy vs. methoxyethoxy group | Lower solubility in polar solvents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume